5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid
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Overview
Description
5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C6H4F3NO3 and a molecular weight of 195.1 g/mol . It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are commonly found in many commercially available drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid, often involves the (3 + 2) cycloaddition reaction. This reaction typically employs nitrile oxides and alkynes as reactants . The reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but there are also metal-free synthetic routes available . For instance, the reaction can be carried out under mild basic conditions using sodium bicarbonate (NaHCO3) at ambient temperature .
Industrial Production Methods
Industrial production methods for isoxazole derivatives may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yields and purity. The choice of catalysts and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2,2,2-Trifluoroethyl)isoxazole-3-carboxylic acid include other isoxazole derivatives, such as:
- 3,5-Dimethylisoxazole
- 4,5-Dihydroisoxazole
- 3-Phenylisoxazole
Uniqueness
The uniqueness of this compound lies in its trifluoroethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C6H4F3NO3 |
---|---|
Molecular Weight |
195.10 g/mol |
IUPAC Name |
5-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C6H4F3NO3/c7-6(8,9)2-3-1-4(5(11)12)10-13-3/h1H,2H2,(H,11,12) |
InChI Key |
LHNUWAQOQUZWML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C(=O)O)CC(F)(F)F |
Origin of Product |
United States |
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